Cas no 17952-11-3 (Pentane, 1-ethoxy-)

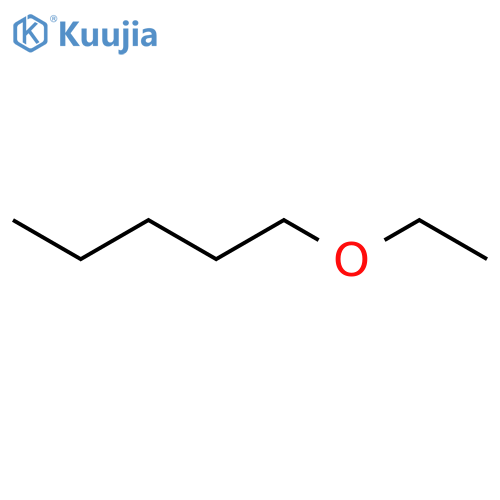

Pentane, 1-ethoxy- structure

商品名:Pentane, 1-ethoxy-

Pentane, 1-ethoxy- 化学的及び物理的性質

名前と識別子

-

- Pentane, 1-ethoxy-

- 1-ETHOXYPENTANE

- Amyl ethyl ether

- EINECS 241-877-1

- Ether,ethyl pentyl

- Ethyl amyl ether

- ethyl n-amyl ether

- Ethyl pentyl ether

- Pentane,1-ethoxy

- n-C5H11OC2H5

- 1-ethoxy-pentan

- Pentylethyl ether

- SCHEMBL127880

- NS00025909

- 17952-11-3

- VDMXPMYSWFDBJB-UHFFFAOYSA-N

- DTXSID90170822

- 1-ethoxy-pentane

- Ether, ethyl pentyl

- BRN 1731551

- NSC 152102

- BG9HT4KHP4

- 1-Ethoxypentane #

- Q3591983

- FT-0607732

- 3-01-00-01602 (Beilstein Handbook Reference)

- NSC-152102

- Butane, ethoxymethyl-

- NSC152102

- ethyl 1-pentyl ether

- AKOS006275946

- amylethylether

- ethylamylether

- ethylpentylether

- ether,ethylpentyl

-

- MDL: MFCD01727265

- インチ: InChI=1S/C7H16O/c1-3-5-6-7-8-4-2/h3-7H2,1-2H3

- InChIKey: VDMXPMYSWFDBJB-UHFFFAOYSA-N

- ほほえんだ: C(OCCCCC)C

計算された属性

- せいみつぶんしりょう: 116.12000

- どういたいしつりょう: 116.120115130g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 8

- 回転可能化学結合数: 5

- 複雑さ: 35.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

- 密度みつど: 0.7684 (estimate)

- ゆうかいてん: -95.35°C (estimate)

- ふってん: 119.55°C

- 屈折率: 1.3914 (estimate)

- PSA: 9.23000

- LogP: 2.21310

Pentane, 1-ethoxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D113847-10g |

1-ETHOXYPENTANE |

17952-11-3 | 95% | 10g |

$980 | 2025-02-24 | |

| eNovation Chemicals LLC | D113847-5g |

1-ETHOXYPENTANE |

17952-11-3 | 95% | 5g |

$680 | 2025-02-24 | |

| eNovation Chemicals LLC | D113847-5g |

1-ETHOXYPENTANE |

17952-11-3 | 95% | 5g |

$680 | 2024-08-03 | |

| eNovation Chemicals LLC | D113847-5g |

1-ETHOXYPENTANE |

17952-11-3 | 95% | 5g |

$680 | 2025-03-01 | |

| eNovation Chemicals LLC | D113847-10g |

1-ETHOXYPENTANE |

17952-11-3 | 95% | 10g |

$980 | 2025-03-01 | |

| eNovation Chemicals LLC | D113847-10g |

1-ETHOXYPENTANE |

17952-11-3 | 95% | 10g |

$980 | 2024-08-03 |

Pentane, 1-ethoxy- 関連文献

-

R. Soto,C. Fité,E. Ramírez,M. Iborra,J. Tejero React. Chem. Eng. 2018 3 195

-

2. Use of a neural network to determine the normal boiling points of acyclic ethers, peroxides, acetals and their sulfur analoguesDriss Cherqaoui,Didier Villemin,Abdelhalim Mesbah,Jean-Michel Cense,Vladimir Kvasnicka J. Chem. Soc. Faraday Trans. 1994 90 2015

-

Sohaib Haseeb,Jesse R. Vanderveen,Devni Elamaldeniya,Jesse Harris,Kyle J. Boniface,Roland Lee,Pascale Champagne,Philip G. Jessop Green Chem. 2021 23 2457

-

Kingdom Alorku,Chen Shen,Yuhang Li,Ying Xu,Chenguang Wang,Qiying Liu Green Chem. 2022 24 4201

-

R. Soto,C. Fité,E. Ramírez,J. Tejero,F. Cunill React. Chem. Eng. 2023 8 389

17952-11-3 (Pentane, 1-ethoxy-) 関連製品

- 142-68-7(Tetrahydropyran)

- 5703-94-6(Tetraethyleneglycol monodecyl ether)

- 19327-39-0(Tetraethylene glycol monooctyl ether)

- 592-90-5(Hexamethylene oxide)

- 2456-28-2(Di-n-decyl ether)

- 9004-95-9(Brij 58)

- 9002-92-0(Polidocanol)

- 13179-98-1(1,6-Dimethoxyhexane)

- 3055-97-8(Heptaethylene Glycol Monododecyl Ether)

- 5274-68-0(Tetraethylene Glycol Monododecyl Ether)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬